molecular formula C6H8Br2 B14504382 1,3-Pentadiene, 1,1-dibromo-4-methyl- CAS No. 64305-70-0

1,3-Pentadiene, 1,1-dibromo-4-methyl-

Cat. No.: B14504382
CAS No.: 64305-70-0
M. Wt: 239.94 g/mol
InChI Key: ZBSYMXBITFVSKC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Dienes and Organic Synthesis

Halogenated dienes are a class of organic compounds that play a crucial role in a variety of chemical transformations. The presence of halogen atoms significantly influences the electron distribution and reactivity of the diene system, opening up synthetic pathways that are not accessible with their non-halogenated counterparts. In the case of 1,3-Pentadiene (B166810), 1,1-dibromo-4-methyl-, the geminal dibromo group (two bromine atoms attached to the same carbon) is a key functional group.

This structural feature allows the compound to participate in a range of reactions, including cycloadditions and cross-coupling reactions. For instance, gem-dibromoalkenes can be precursors to alkynes or can be used to introduce a carbon-carbon double bond with control over the stereochemistry. The conjugated diene system, on the other hand, is a classic participant in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.

One notable application of 1,3-Pentadiene, 1,1-dibromo-4-methyl- is in the synthesis of cyclobutanone derivatives. A patent describes its use as a reactant in a process for preparing these four-membered ring structures, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com This highlights the role of this specific halogenated diene as a strategic starting material in the production of fine chemicals.

Significance in Advanced Chemical Research

While extensive research specifically detailing the applications of 1,3-Pentadiene, 1,1-dibromo-4-methyl- is not widely available in public literature, its structural motifs suggest significant potential in advanced chemical research. The combination of a diene and a gem-dibromoalkene in one molecule offers opportunities for sequential or cascade reactions, allowing for the rapid construction of molecular complexity from a relatively simple starting material.

For example, the gem-dibromo group could be transformed into other functional groups, followed by a reaction involving the diene system, or vice versa. This "functional group handle" approach is a cornerstone of modern synthetic strategy. Researchers in areas such as natural product synthesis, medicinal chemistry, and materials science are constantly seeking novel building blocks that can streamline synthetic routes and provide access to new chemical entities. The unique reactivity profile of compounds like 1,3-Pentadiene, 1,1-dibromo-4-methyl- makes them attractive candidates for such endeavors. Further exploration of its reactivity and participation in various catalytic systems could unveil new and efficient methods for the synthesis of complex target molecules.

PropertyData
Molecular Formula C₆H₈Br₂
Molecular Weight 239.94 g/mol
CAS Number 64305-70-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64305-70-0

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1,1-dibromo-4-methylpenta-1,3-diene

InChI

InChI=1S/C6H8Br2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3

InChI Key

ZBSYMXBITFVSKC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C(Br)Br)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Pentadiene, 1,1 Dibromo 4 Methyl

Precursor-Based Synthesis

The primary route to synthesizing 1,1-dihalo-4-methyl-1,3-pentadienes involves the chemical modification of specifically designed precursor molecules.

Synthesis from 2,2-Dimethyl-3,5,5,5-tetrabrompentyl Acetate via Elimination

A documented method for producing 1,1-dibromo-4-methyl-1,3-pentadiene involves an elimination reaction using 2,2-Dimethyl-3,5,5,5-tetrabrompentyl Acetate as the starting material. google.com The process entails refluxing the precursor with sodium ethylate in an ethanol solution. google.com This reaction yields the target compound with high efficiency. google.com

Table 1: Reaction Protocol for Synthesis via Elimination

Parameter Details
Precursor 2,2-Dimethyl-3,5,5,5-tetrabrompentyl Acetate
Reagent Sodium Ethylate in Ethanol
Reaction Condition Reflux for 6 hours
Product 1,1-dibromo-4-methyl-1,3-pentadiene

| Yield | 88% |

Data derived from patent information describing the synthesis process. google.com

Analogous Synthesis from Trichloro-methyl Pentenol Isomers (e.g., for 1,1-dichloro-4-methyl-1,3-pentadiene)

An analogous process is employed for the synthesis of the chlorinated counterpart, 1,1-dichloro-4-methyl-1,3-pentadiene. This method starts from a mixture of trichloro-methyl pentenol isomers. google.com The synthesis is a multi-step process designed to achieve a high-purity final product, which is a significant intermediate for certain insecticidal compounds. google.com

Role of Acetylation and Reduction in Precursor Transformation

In the synthesis of the dichloro-analog, the initial mixture of trichloro-methyl pentenol isomers undergoes acetylation with acetic anhydride. google.com This is followed by a reduction step using zinc dust. google.com These transformation steps are crucial for preparing the molecule for the subsequent isomerization that forms the desired diene structure. google.com

Table 2: Key Transformation Steps for Dichloro-Analog Synthesis

Step Reagent Purpose
Acetylation Acetic Anhydride To convert the pentenol isomers into an intermediate suitable for reduction.

| Reduction | Zinc Dust | To facilitate the formation of the raw diene product mixture. |

Based on the described process for preparing 1,1-dichloro-4-methyl-1,3-pentadiene. google.com

Isomerization Strategies Utilizing Sulfonic Acids

Following the initial reduction, the resulting crude product contains a mixture of diene isomers. To obtain the desired 1,1-dichloro-4-methyl-1,3-pentadiene, an isomerization step is performed. google.com This is achieved by heating the mixture with a sulfonic acid catalyst, which converts the undesired diene isomers into the target compound. google.com

The catalysts employed for this isomerization can include:

Methane sulphonic acid

Acetoxy sulphonic acid

p-Toluene sulphonic acid

The reaction is typically conducted at temperatures ranging from 40-130°C to ensure complete conversion. google.com

Geminal Dihalide Formation Strategies Applicable to the Compound

The defining feature of 1,3-Pentadiene (B166810), 1,1-dibromo-4-methyl- is the geminal dibromide group, where two bromine atoms are attached to the same carbon atom. vedantu.com Several general chemical strategies exist for the formation of such geminal dihalides, which are broadly applicable in organic synthesis. vedantu.com

Development of Protocols for Accessing Geminal Dihalides

Geminal dihalides, also known as alkylidene dihalides, can be prepared through various synthetic routes. vedantu.com While not all methods have been specifically documented for 1,1-dibromo-4-methyl-1,3-pentadiene, these established protocols represent viable strategies for its formation or the synthesis of its precursors.

Applicable methods include:

Reaction of Carbonyl Compounds: Ketones and aldehydes can be converted to geminal dihalides. For example, treating a ketone with phosphorus pentachloride (PCl5) can yield a geminal dichloride. jove.com Similarly, reacting non-enolizable aldehydes and ketones with reagents like phosgene or thionyl chloride can also produce geminal dihalides. google.com

Addition to Alkynes: The addition of hydrogen halides (HX) across the triple bond of an alkyne can lead to the formation of a geminal dihalide. youtube.comquora.com This typically involves a two-step addition.

Addition to Vinyl Halides: A vinyl halide can undergo an addition reaction with a hydrogen halide to form a geminal dihalide. vedantu.comyoutube.com

These foundational methods in organic chemistry provide a toolbox for chemists to construct the geminal dihalide moiety central to the structure of 1,3-Pentadiene, 1,1-dibromo-4-methyl-.

Synthetic Utility of Geminal Diboron Compounds as Intermediates

Geminal bis(boron) compounds have become increasingly valuable as versatile building blocks in modern organic synthesis. researchgate.netnih.gov Their appeal stems from a combination of unique stability, ease of handling, and the capacity to engage in a wide array of chemical transformations. researchgate.netnih.govchemrxiv.org These organodiboron reagents offer distinct advantages over other 1,1-organodimetallic compounds and serve as powerful intermediates for constructing complex molecular architectures. nih.gov

The versatility of geminal diboron compounds is rooted in their dual reactivity pathways. They can be activated through deprotonation to form α,α-diboryl carbanions, which can act as potent nucleophiles in carbon-carbon bond-forming reactions. chemrxiv.org Alternatively, they can undergo deborylation, enabling transformations such as Suzuki-Miyaura cross-coupling reactions. thieme-connect.de This bifunctional nature allows for the stepwise and selective formation of chemical bonds.

Recent research has expanded the scope of these reagents significantly. They have been employed in transition metal-catalyzed reactions to form C-C bonds and have been shown to act as soft pronucleophiles in conjugate addition reactions, providing access to highly substituted γ,γ-diboryl ketones. researchgate.netnih.gov The diboron motif can be preserved during these reactions, allowing for subsequent functionalization and the rapid generation of molecular complexity. nih.gov Furthermore, gem-diborylalkenes have been utilized as dienophiles in Diels-Alder reactions, offering stereoselective access to complex cyclic structures containing the gem-diboryl moiety, which can be further modified. nih.gov

FeatureDescriptionSynthetic ApplicationCitation
Stability Geminal diboron compounds exhibit enhanced stability and are often crystalline solids, making them easy to handle compared to other organometallic reagents.Facilitates use in a wide range of reaction conditions and simplifies purification processes. nih.govthieme-connect.de
Dual Reactivity Can be activated via deprotonation to form nucleophilic carbanions or via deborylation for cross-coupling reactions.Enables sequential and highly selective C-C bond formations, such as conjugate additions and Suzuki-Miyaura couplings. chemrxiv.orgthieme-connect.de
Versatile Building Blocks Serve as precursors to a variety of functional groups and molecular scaffolds.Used in the synthesis of substituted alkanes, alkenes, ketones, and complex cyclic systems. researchgate.netnih.gov
Functional Group Tolerance Compatible with a wide range of functional groups, allowing for their use in the late-stage functionalization of complex molecules.Simplifies synthetic routes by reducing the need for protecting groups. thieme-connect.de
Table 1. Key Features and Synthetic Applications of Geminal Diboron Compounds.

Radical Relay Strategies in Geminal Dihalogenation

Radical reactions have emerged as a powerful tool for the difunctionalization of unsaturated hydrocarbons, enabling the rapid construction of complex molecules. doaj.org Among these, radical relay strategies are particularly attractive as they often require only catalytic amounts of reagents, enhancing atom economy. unibe.ch These strategies involve the generation of a radical species that undergoes a series of programmed steps, such as addition to an alkene and subsequent bond formation, to install two new functional groups.

While many radical difunctionalization reactions of alkenes lead to vicinal (1,2-) addition products, specific strategies have been developed to achieve geminal (1,1-) dihalogenation. researchgate.net One innovative approach involves the photo-mediated deconstructive fragmentation of trisubstituted alkenes. nih.gov This method utilizes an electrophilic halogen source and water to generate a halohydrin intermediate from the starting alkene. nih.gov This intermediate then reacts with an N-iodoimide to form an alkyl hypoiodite, which upon irradiation with light, undergoes homolytic cleavage of the O-I bond to produce a reactive oxygen-centered radical. nih.gov Subsequent β-scission of this radical generates a carbon-centered radical, which is then trapped by an iodine source to yield the final geminal dihalide product. nih.gov

This type of cascade reaction highlights the potential of radical chemistry to achieve transformations that are challenging via conventional ionic pathways. The ability to generate alkoxy radicals from alcohols under mild, visible-light-mediated conditions opens new avenues for the deconstructive functionalization of alkenes. semanticscholar.org Mechanistic studies, including experimental and theoretical investigations, are crucial for understanding and optimizing these complex transformations, which often involve radical-polar crossover mechanisms or the use of specialized functional group transfer reagents (FGTRs). unibe.chnih.gov

StrategyMechanismKey FeaturesTypical OutcomeCitation
Deconstructive Dihalogenation Photo-induced homolysis of an alkyl hypoiodite intermediate, followed by β-scission and radical trapping.Cleavage of a C=C bond; applicable to cyclic and acyclic trisubstituted alkenes.Geminal dihalide ketones. nih.gov
Radical-Polar Crossover A radical addition to an alkene is followed by oxidation to a carbocation, which is then trapped by a nucleophile (halide).Enables vicinal dichlorination, dibromination, and bromo-chlorination using bench-stable reagents.Vicinal dihalides. nih.gov
Radical Ligand Transfer (RLT) Involves the transfer of a halogen atom from a catalyst or reagent to a carbon-centered radical.Can be mediated by transition metals or achieved under mechanochemical conditions.Vicinal dihalides. unibe.chresearchgate.net
Radical Relay/Chain Walking An initial radical addition is followed by migration of the radical center along an alkyl chain before termination.Allows for difunctionalization at remote positions (1,n-addition).Remote dicarbofunctionalization. nih.gov
Table 2. Overview of Radical Relay Strategies for Alkene Difunctionalization.

Reactivity and Reaction Mechanisms of 1,3 Pentadiene, 1,1 Dibromo 4 Methyl

Electrophilic Addition Reactions

Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.orglibretexts.org This choice is governed by the stability of the intermediate allylic carbocation. pressbooks.publibretexts.org For 1,3-Pentadiene (B166810), 1,1-dibromo-4-methyl-, the initial attack of an electrophile (E⁺) can occur at either of the two double bonds.

The regioselectivity of electrophilic addition is determined by the formation of the most stable carbocation intermediate. libretexts.orglibretexts.org In the case of 1,3-Pentadiene, 1,1-dibromo-4-methyl-, protonation can occur at C1 or C4.

Protonation at C1: This is highly unlikely due to the strong electron-withdrawing effect of the two bromine atoms, which would destabilize an adjacent positive charge.

Protonation at the C3-C4 double bond: Protonation at C4 would lead to a tertiary allylic carbocation, which is significantly stabilized by both the adjacent double bond and the electron-donating methyl group. Protonation at C3 would lead to a less stable secondary carbocation.

Therefore, the most probable initial step is the protonation at C4 to form a resonance-stabilized tertiary allylic carbocation. The subsequent attack of a nucleophile (Nu⁻) can then occur at C2 (1,2-addition) or at the C4-position of the intermediate, which is not the original C4 but the carbon that now bears a partial positive charge in the resonance contributor (1,4-addition).

The stereoselectivity of these additions would be influenced by the steric hindrance around the carbocation and the geometry of the diene. The approach of the nucleophile would likely occur from the less hindered face.

The key intermediate in the electrophilic addition to 1,3-Pentadiene, 1,1-dibromo-4-methyl- is the allylic carbocation formed upon protonation. As discussed, the most stable intermediate arises from the protonation of the C3=C4 double bond at the C4 position. This generates a tertiary allylic carbocation with the positive charge delocalized between C3 and C1.

The resonance structures of this carbocation are:

Structure A: Positive charge on C3 (a tertiary carbocation). This is the major contributor to the resonance hybrid due to the stability of the tertiary carbocation.

Structure B: Positive charge on C1 (a secondary carbocation, but destabilized by the adjacent dibromo group).

The addition of halogens, such as bromine (Br₂), to conjugated dienes also proceeds via an electrophilic mechanism. libretexts.orgdoubtnut.com The reaction is initiated by the attack of one of the double bonds on a bromine molecule, leading to the formation of a bromonium ion intermediate and a bromide ion.

For 1,3-Pentadiene, 1,1-dibromo-4-methyl-, the more nucleophilic C3=C4 double bond is expected to react preferentially. stackexchange.com The attack of Br₂ on this double bond would lead to a bromonium ion. The subsequent attack by the bromide ion can occur at either C3 or C4, leading to 1,2- and 1,4-addition products, respectively. Given the substitution pattern, the formation of a more substituted and stable intermediate will be favored.

The likely products from the addition of one equivalent of Br₂ would be:

1,2-addition product: 3,4-Dibromo-1,1-dibromo-4-methyl-1-pentene

1,4-addition product: 1,4-Dibromo-1,1-dibromo-4-methyl-2-pentene

The ratio of these products would be dependent on reaction conditions such as temperature and solvent. masterorganicchemistry.com

The substituents on the diene backbone have a profound impact on its reactivity.

Methyl Group (Alkyl Substituent): The methyl group at C4 is an electron-donating group. It activates the diene towards electrophilic attack by increasing the electron density of the π system. It also stabilizes the intermediate carbocation through hyperconjugation. libretexts.org

Dibromo Group (Halogen Substituents): The two bromine atoms at C1 are electron-withdrawing groups due to their high electronegativity. They deactivate the diene towards electrophilic attack by reducing the electron density of the π system. This deactivating effect is most pronounced at the C1=C2 double bond.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the formation of six-membered rings. libretexts.org These reactions involve the concerted interaction of a conjugated diene with a dienophile. masterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition, where the four π electrons of the diene react with the two π electrons of the dienophile. youtube.com The reactivity of the diene is influenced by its ability to adopt the s-cis conformation and the electronic nature of its substituents.

For 1,3-Pentadiene, 1,1-dibromo-4-methyl-, the substituents will affect its Diels-Alder reactivity:

Electronic Effects: The electron-donating methyl group at C4 increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which generally enhances the rate of a normal-electron-demand Diels-Alder reaction (where the dienophile has electron-withdrawing groups). ijcrcps.com Conversely, the electron-withdrawing dibromo group at C1 lowers the energy of the HOMO, which would decrease the reactivity in a normal-electron-demand reaction. It could, however, make the diene more suitable for an inverse-electron-demand Diels-Alder reaction, where the dienophile is electron-rich. wikipedia.org

Steric Effects: The methyl group at C4 can sterically hinder the approach of the dienophile, potentially lowering the reaction rate. The dibromo group at C1 also introduces significant steric bulk, which could disfavor the necessary s-cis conformation and hinder the approach of the dienophile.

The mechanism of the Diels-Alder reaction is concerted, meaning all bonds are formed and broken in a single step. The regioselectivity of the reaction with an unsymmetrical dienophile would be governed by the electronic and steric effects of the substituents on the diene.

Regiochemical Control in Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the substitution pattern of the diene and dienophile. libretexts.org In the case of 1,3-Pentadiene, 1,1-dibromo-4-methyl-, an unsymmetrical diene, its reaction with an unsymmetrical dienophile can theoretically lead to two different regioisomers. The regioselectivity of this [4+2] cycloaddition is governed by the electronic effects of the substituents on both the diene and the dienophile.

The gem-dibromo group at the C1 position acts as an electron-withdrawing group, which deactivates the diene system towards electrophilic attack. Conversely, the methyl group at the C4 position is an electron-donating group, enhancing the nucleophilicity of that end of the diene. This electronic disparity within the diene dictates the preferred orientation of the dienophile during the cycloaddition. Generally, the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile. chemistrysteps.com

For instance, in a reaction with an electron-deficient dienophile, such as one bearing a carbonyl or nitro group, the electron-donating methyl group on the diene will direct the regiochemical outcome. The partial positive charge on the dienophile's β-carbon will preferentially align with the partial negative charge on the C4 carbon of the diene. This alignment typically leads to the formation of the "para" or 1,4-adduct as the major product, while the "meta" or 1,3-adduct is generally a minor byproduct. masterorganicchemistry.com The regioselectivity can often be predicted by examining the resonance structures of both the diene and the dienophile to determine the sites of highest and lowest electron density. youtube.comyoutube.com

Table 1: Regiochemical Outcome in Diels-Alder Reactions of Substituted Dienes
Diene Substituent PositionDienophile Substituent TypeMajor ProductReference
1-Substituted (Electron-donating)Electron-withdrawing"Ortho" (1,2-adduct) masterorganicchemistry.com
2-Substituted (Electron-donating)Electron-withdrawing"Para" (1,4-adduct) masterorganicchemistry.com
1,1-Disubstituted (Electron-withdrawing) and 4-Substituted (Electron-donating)Electron-withdrawingPredominantly "Para" (1,4-adduct)General Principle

Stereochemical Outcomes in Diene Cycloadditions

The stereochemistry of Diels-Alder reactions is another critical aspect, with the reaction being stereospecific with respect to both the diene and the dienophile. The concerted nature of the [4+2] cycloaddition dictates that the stereochemistry of the reactants is retained in the product. mdpi.com For 1,3-Pentadiene, 1,1-dibromo-4-methyl-, the geometry of the diene will determine the relative stereochemistry of the substituents in the resulting cyclohexene (B86901) ring.

Furthermore, the "endo rule" often governs the stereochemical outcome when cyclic dienophiles or dienophiles with π-systems in their substituents are involved. This rule predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, a result of favorable secondary orbital interactions. However, the bulky gem-dibromo group in 1,3-Pentadiene, 1,1-dibromo-4-methyl- can exert significant steric hindrance, potentially overriding the electronic preferences of the endo rule and favoring the formation of the exo product. The interplay between steric and electronic effects will ultimately determine the final stereochemical outcome.

Influence of Electrophilicity and Substituent Effects on Cycloaddition Pathways

The electrophilicity of the dienophile and the nucleophilicity of the diene are paramount in determining the rate and success of a Diels-Alder reaction. The presence of the electron-withdrawing gem-dibromo group on 1,3-Pentadiene, 1,1-dibromo-4-methyl- reduces its nucleophilicity, making it less reactive towards typical dienophiles compared to an unsubstituted diene. To facilitate the cycloaddition, highly electrophilic dienophiles are often required.

Lewis acid catalysis can be employed to enhance the electrophilicity of the dienophile. libretexts.org A Lewis acid can coordinate to an electron-withdrawing group on the dienophile, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. This strategy can be particularly effective in promoting cycloadditions with deactivated dienes like 1,3-Pentadiene, 1,1-dibromo-4-methyl-.

The substituent effects are not limited to electronics. The steric bulk of the gem-dibromo and methyl groups can also influence the reaction pathway. Significant steric hindrance can disfavor the formation of certain regioisomers or stereoisomers, even if they are electronically favored. Computational studies are often employed to predict the transition state energies and rationalize the observed product distributions in such sterically demanding systems.

Isomerization and Rearrangement Processes

Beyond cycloaddition reactions, 1,3-Pentadiene, 1,1-dibromo-4-methyl- can undergo various isomerization and rearrangement processes, driven by thermal or photochemical stimuli. These transformations can lead to a variety of structural isomers and are often governed by the principles of pericyclic reactions.

Sigmatropic Rearrangements (e.g.,masterorganicchemistry.comlibretexts.org-Hydrogen Migration)

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. wikipedia.org In the context of 1,3-pentadiene systems, masterorganicchemistry.comlibretexts.org-hydrogen shifts are a common thermally allowed process. libretexts.org For a molecule like 1,3-Pentadiene, 1,1-dibromo-4-methyl-, a masterorganicchemistry.comlibretexts.org-hydrogen shift would involve the migration of a hydrogen atom from the C5 methyl group to the C1 position. However, the presence of the gem-dibromo group at C1 would make this a less likely pathway as it would lead to a product with a less stable C(sp³)-Br bond.

While a direct masterorganicchemistry.comlibretexts.org-hydrogen shift might be disfavored, other sigmatropic rearrangements could be envisioned under specific conditions. The exact nature of these rearrangements would depend on the specific reaction conditions and the potential for competing reaction pathways.

Thermal Isomerization Pathways and Competing Reactions

Under thermal conditions, 1,3-Pentadiene, 1,1-dibromo-4-methyl- can potentially undergo E/Z isomerization around the C3=C4 double bond. The energy barrier for this isomerization would depend on the stability of the diradical or zwitterionic intermediates involved.

Competing with isomerization, thermal decomposition or elimination reactions could also occur, particularly at higher temperatures. The presence of the bromine atoms makes the molecule susceptible to dehydrobromination, which could lead to the formation of more extended conjugated systems or aromatic compounds, depending on the reaction conditions and the presence of any catalysts or reagents.

Carbene-to-Carbene Rearrangements in Related Systems

Although not a direct reaction of the diene itself, the gem-dibromo functionality provides a potential entry point into carbene chemistry. Treatment of 1,3-Pentadiene, 1,1-dibromo-4-methyl- with a strong base could lead to α-elimination and the formation of a vinylcarbene intermediate. Carbenes are highly reactive species that can undergo a variety of subsequent reactions, including intramolecular C-H insertion or rearrangement.

Table 2: Summary of Potential Reactions and Processes
Reaction/ProcessKey FeaturesGoverning FactorsPotential Outcome
Diels-Alder Cycloaddition[4+2] cycloadditionElectronic and steric effects of substituentsFormation of substituted cyclohexenes
Sigmatropic RearrangementIntramolecular migration of a σ-bondOrbital symmetry rules, steric hindranceIsomeric dienes
Thermal IsomerizationE/Z isomerizationTemperature, stability of intermediatesGeometric isomers
Carbene Formationα-elimination from gem-dihalideStrong baseFormation of a highly reactive vinylcarbene

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Reactions (e.g., Vinylation of 4-Methyl-1,3-pentadiene)

There is no available data on palladium-catalyzed reactions involving 1,3-Pentadiene, 1,1-dibromo-4-methyl-. Research on related but distinct compounds, such as 4-methyl-1,3-pentadiene, cannot be extrapolated to this specific dibrominated derivative without experimental evidence.

Formation and Reactivity of Ruthenium(IV) η4-Diene Complexes

No studies have been published on the formation or reactivity of Ruthenium(IV) η4-diene complexes with 1,3-Pentadiene, 1,1-dibromo-4-methyl- as the diene ligand.

Enantioselective Catalysis in Related Diene Systems

There is a lack of information on the use of 1,3-Pentadiene, 1,1-dibromo-4-methyl- in enantioselective catalytic reactions.

Due to the absence of research findings, no data tables or detailed discussions on the reactivity of this specific compound can be provided.

Theoretical and Computational Chemistry of 1,3 Pentadiene, 1,1 Dibromo 4 Methyl

Quantum Mechanical Characterization of Electronic Structure

Local Electrophilicity Indices and Their Correlation with Reactivity

Without dedicated computational studies, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and specific computational analysis of 1,3-Pentadiene (B166810), 1,1-dibromo-4-methyl- are required to generate the detailed theoretical insights requested.

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies or detailed data were found for the chemical compound "1,3-Pentadiene, 1,1-dibromo-4-methyl-". Consequently, it is not possible to provide a thorough and scientifically accurate article on its theoretical and computational chemistry as requested.

The required sections on "Conformational Analysis and Energetic Profiles" and "Investigation of Solvent Effects on Reaction Energetics" necessitate specific research findings, such as the identification of stable conformers, rotational energy barriers, and the impact of different solvents on the compound's reaction pathways and energetics. Without dedicated computational studies on this particular molecule, any attempt to generate such content would be speculative and would not meet the standards of scientific accuracy.

General principles of computational chemistry would suggest that a conformational analysis of this compound would involve mapping the potential energy surface as a function of dihedral angles, particularly around the C-C single bonds of the pentadiene backbone. This would reveal the various staggered and eclipsed forms, allowing for the identification of energy minima (stable conformers) and transition states. Similarly, investigating solvent effects would typically employ implicit or explicit solvent models in quantum chemical calculations to understand how the solvent medium influences the energetics and geometries of the molecule.

However, without specific published data or newly performed calculations for "1,3-Pentadiene, 1,1-dibromo-4-methyl-", providing detailed research findings, data tables, and an authoritative discussion as per the user's instructions is not feasible.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

X-ray Crystallography for Molecular Structure Determination of Derivatives and Complexes

There are no published reports of X-ray crystallographic studies on derivatives or metal complexes of 1,3-Pentadiene (B166810), 1,1-dibromo-4-methyl- that would confirm its precise three-dimensional molecular structure.

In Situ Spectroscopic Studies for Transient Species Observation

No literature was found describing in situ spectroscopic monitoring (e.g., time-resolved spectroscopy) of reactions involving this compound to observe transient intermediates.

Advanced Chromatographic Techniques for Separation and Purity Analysis

Specific methodologies, such as HPLC or GC, detailing retention times, column types, and mobile phases for the separation and purity analysis of 1,3-Pentadiene, 1,1-dibromo-4-methyl- are not documented.

Should peer-reviewed studies containing this specific data be published in the future, a detailed article could be composed.

Synthetic Applications and Utility in Organic Synthesis

As a Building Block for Complex Organic Molecules

The gem-dibromoalkene functionality in 1,1-dibromo-4-methyl-1,3-pentadiene serves as a versatile handle for the construction of complex molecular architectures. This moiety can be readily transformed into other functional groups, enabling the elaboration of the carbon skeleton. One of the most powerful applications of gem-dibromoalkenes is in transition-metal-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the two bromine atoms can be sequentially substituted with different organic groups, allowing for a controlled and stereoselective synthesis of trisubstituted alkenes. This stepwise approach is highly valuable in the synthesis of natural products and other complex organic targets where precise control over stereochemistry is paramount.

The diene system, featuring a methyl group at the 4-position, also actively participates in various cycloaddition reactions, most notably the Diels-Alder reaction. The electronic nature and steric hindrance of the diene can be influenced by the methyl substituent, thereby affecting the regioselectivity and stereoselectivity of the cycloaddition. This reactivity allows for the rapid construction of cyclic and polycyclic systems, which are common motifs in a wide array of biologically active molecules.

Role in the Construction of Polyene Side Chains

The conjugated diene structure of 1,1-dibromo-4-methyl-1,3-pentadiene makes it an excellent precursor for the synthesis of extended polyene systems. Polyenes are crucial components of many natural products, pharmaceuticals, and materials with interesting photophysical properties. The gem-dibromoalkene unit can be strategically utilized in iterative cross-coupling strategies to build longer conjugated chains.

A notable example of this application is the use of sequential Suzuki-Miyaura cross-coupling reactions. In this approach, one of the bromine atoms of the gem-dibromoalkene can be selectively coupled with a boronic acid or ester, leaving the second bromine atom intact for a subsequent coupling reaction. By repeating this process with different vinylboron reagents, chemists can systematically extend the polyene chain with high stereocontrol. The methyl group on the pentadiene backbone can influence the conformation and electronic properties of the resulting polyene, which can be critical for its biological activity or material properties.

The following table summarizes representative cross-coupling reactions involving gem-dibromoalkenes, illustrating their utility in forming new carbon-carbon bonds, a key step in polyene synthesis.

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
1,1-dibromoalkeneAlkenylboronic acidPd catalyst, baseConjugated diene
1,1-dibromoalkeneArylboronic acidPd catalyst, base1,1-diarylalkene
1,1-dibromoalkeneTerminal alkynePd/Cu catalyst, baseConjugated enyne

Precursor for Further Derivatization and Functional Group Interconversions

The reactivity of both the gem-dibromoalkene and the diene moieties in 1,1-dibromo-4-methyl-1,3-pentadiene allows for a wide range of derivatizations and functional group interconversions. The gem-dibromoalkene can be converted into a terminal alkyne through a Corey-Fuchs reaction, which involves treatment with a strong base like n-butyllithium. This transformation opens up a plethora of synthetic possibilities, as alkynes are incredibly versatile functional groups in organic synthesis.

Furthermore, the bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions, although this is often more challenging than with saturated alkyl halides. The diene system can undergo a variety of addition reactions. For example, hydrohalogenation with reagents like HBr can lead to the formation of allylic bromides, which are themselves valuable synthetic intermediates. The regioselectivity of such additions is influenced by the methyl group, which directs the addition to a specific position on the diene.

Intermediate in the Synthesis of Specialized Chemical Compounds (e.g., pyrethroid insecticides)

One of the most significant industrial applications of compounds structurally related to 1,1-dibromo-4-methyl-1,3-pentadiene is in the synthesis of pyrethroid insecticides. Specifically, the chlorinated analog, 1,1-dichloro-4-methyl-1,3-pentadiene, is a key intermediate in the production of several commercially important pyrethroids. These synthetic insecticides are valued for their high efficacy against a broad spectrum of insect pests and their relatively low toxicity to mammals and birds.

The synthesis of the pyrethroid core structure often involves the reaction of this dihalo-pentadiene with a diazoacetate in the presence of a copper or rhodium catalyst. This reaction leads to the formation of a cyclopropane ring, which is the characteristic structural motif of pyrethroids. The methyl group on the pentadiene is incorporated into the final pyrethroid structure and is crucial for its insecticidal activity. The gem-dihalo group is ultimately converted into the vinyl side chain of the cyclopropane ring. Although the literature more frequently cites the dichloro-analogue, the dibromo-compound can be expected to undergo similar transformations, potentially offering advantages in terms of reactivity or selectivity in certain synthetic routes.

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of gem-dihaloalkenes and conjugated dienes has spurred the development of new synthetic methods. The ability of 1,1-dibromoalkenes to undergo sequential and stereoselective cross-coupling reactions has been a significant advancement in the field of organic synthesis. These methodologies allow for the efficient and controlled construction of highly substituted and stereochemically complex alkenes, which were previously difficult to access.

The study of cycloaddition reactions involving substituted dienes like 1,1-dibromo-4-methyl-1,3-pentadiene has also contributed to a deeper understanding of the factors that govern the stereochemical outcome of these powerful ring-forming reactions. The interplay of electronic effects from the gem-dibromo group and steric effects from the methyl group provides a valuable model system for investigating the intricacies of the Diels-Alder reaction and other pericyclic processes. The development of new catalytic systems that can control the reactivity of such substrates continues to be an active area of research, promising even more powerful and selective synthetic tools for the future.

Q & A

(Basic) What are the synthetic methodologies for 1,1-dibromo-4-methyl-1,3-pentadiene?

Synthesis typically involves bromination of pre-existing dienes. For example, 2,4-dimethyl-1,3-pentadiene (CAS 1000-86-8) can undergo regioselective bromination using dibromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Reaction parameters like temperature, solvent polarity, and catalyst presence (e.g., Lewis acids) influence selectivity. For instance, radical bromination at allylic positions may compete with electrophilic addition, requiring careful optimization .

(Basic) How does the planar conformation of 1,3-pentadiene derivatives affect their chemical reactivity?

The planar geometry of 1,3-pentadiene allows for conjugation between the two double bonds, enabling p-orbital overlap and stabilization via delocalized π-electrons. This conjugation lowers the activation energy for electrophilic additions (e.g., bromination) and facilitates pericyclic reactions like sigmatropic rearrangements. For 1,1-dibromo-4-methyl-1,3-pentadiene, steric effects from the bromine substituents may slightly distort planarity, altering reactivity .

(Advanced) What experimental techniques are used to study the reaction kinetics of this compound with hydroxyl radicals (OH•)?

Shock tube facilities coupled with laser-induced fluorescence (LIF) or mass spectrometry (MS) are employed to measure rate constants at high temperatures (e.g., 800–1500 K). For example, studies on analogous 1,3-pentadiene show OH• reaction rates increase with temperature due to reduced thermodynamic stability of the parent molecule. Low-pressure conditions (1–10 atm) minimize collisional interference, enabling precise determination of Arrhenius parameters .

(Advanced) How does thermodynamic stability influence reaction pathways in high-temperature environments?

1,3-Pentadiene derivatives are ~30 kJ/mol more stable than non-conjugated isomers (e.g., 1,4-pentadiene) due to conjugation . However, 1,1-dibromo-4-methyl substitution introduces steric strain and electronic effects. At high temperatures, reduced stability may favor bond cleavage or radical formation. Computational studies (e.g., DFT) can model bond dissociation energies (BDEs) to predict dominant pathways, such as H-abstraction vs. addition reactions .

(Basic) What safety protocols are critical when handling this compound?

Safety assessments should reference hazard classifications from authoritative sources (e.g., Chemwatch). Key risks include flammability (flash point data) and potential toxicity from bromine release. Engineering controls like fume hoods, PPE (gloves, goggles), and fire suppression systems are essential. Risk assessments must consider scale, frequency, and exposure scenarios .

(Advanced) What is the mechanistic role of this compound in [1,5]-sigmatropic rearrangements?

1,3-Pentadiene derivatives undergo [1,5]-shifts when heated, involving a cyclic transition state with simultaneous σ-bond migration and π-bond reorganization. For 1,1-dibromo-4-methyl-1,3-pentadiene, bromine substituents may stabilize the transition state via hyperconjugation or steric hindrance, altering regioselectivity. Kinetic isotope effects (KIEs) and computational modeling (e.g., DFT) validate the concerted pericyclic mechanism .

(Basic) How is stereoisomerism addressed in synthesis and characterization?

The trans isomer of 1,3-pentadiene (CAS 2004-70-8) is more stable than the cis form due to reduced steric clash. For dibromo derivatives, chiral centers or restricted rotation (e.g., from bromine) may generate enantiomers. Techniques like polarimetry, chiral HPLC, or X-ray crystallography resolve stereochemistry. Stability differences between isomers can be quantified via Gibbs free energy calculations .

(Advanced) Can computational methods predict regioselectivity in electrophilic additions?

Yes. Molecular orbital (MO) theory identifies electron-rich regions in conjugated systems. For 1,1-dibromo-4-methyl-1,3-pentadiene, HOMO localization at terminal carbons directs electrophiles (e.g., H⁺) to specific positions. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate Fukui indices to map nucleophilic/electrophilic sites, corroborated by experimental NMR or MS data .

(Basic) What analytical methods confirm the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and conjugation effects (e.g., coupling constants for double bonds).
  • GC-MS : Quantifies purity and detects brominated byproducts.
  • IR : Confirms C-Br stretches (~500–600 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).
  • Elemental Analysis : Validates bromine content .

(Advanced) How does this compound participate in polymerization reactions?

1,3-Pentadiene derivatives polymerize via radical or anionic mechanisms. For example, copolymerization with styrene and isoprene (CAS 62258-49-5) forms terpolymers with tunable glass transition temperatures (TgT_g). Initiators like AIBN or organometallic catalysts control molecular weight and branching. Kinetic studies monitor monomer consumption rates via size-exclusion chromatography (SEC) or rheometry .

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